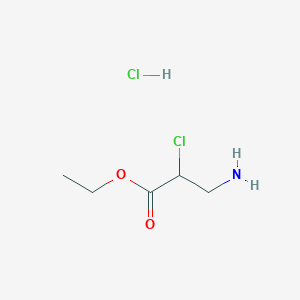
Ethyl 3-amino-2-chloropropanoate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-chloropropanoate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-amino-2-chloropropanoate with hydrogen chloride in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-chloropropanoate–hydrogen chloride typically involves the reaction of ethyl 3-amino-2-chloropropanoate with hydrogen chloride gas. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}5\text{H}{10}\text{ClNO}_2 + \text{HCl} \rightarrow \text{C}5\text{H}{11}\text{ClNO}_2\cdot\text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-chloropropanoate–hydrogen chloride involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving the use of specialized equipment to handle the reactants and products safely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-chloropropanoate–hydrogen chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of nitro compounds or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 3-amino-2-chloropropanoate–hydrogen chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-chloropropanoate–hydrogen chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved include:
Nucleophilic Substitution: The amino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Addition: The chlorine atom can act as an electrophile, reacting with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2-chloropropanoate: The parent compound without hydrogen chloride.
Ethyl 3-amino-2-bromopropanoate: Similar structure with bromine instead of chlorine.
Ethyl 3-amino-2-iodopropanoate: Similar structure with iodine instead of chlorine.
Uniqueness
Ethyl 3-amino-2-chloropropanoate–hydrogen chloride is unique due to its combination with hydrogen chloride, which can influence its reactivity and solubility. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Properties
CAS No. |
61685-20-9 |
|---|---|
Molecular Formula |
C5H11Cl2NO2 |
Molecular Weight |
188.05 g/mol |
IUPAC Name |
ethyl 3-amino-2-chloropropanoate;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-2-9-5(8)4(6)3-7;/h4H,2-3,7H2,1H3;1H |
InChI Key |
HKRZTXMFJABEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















